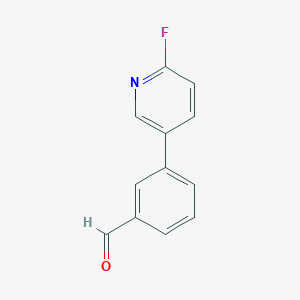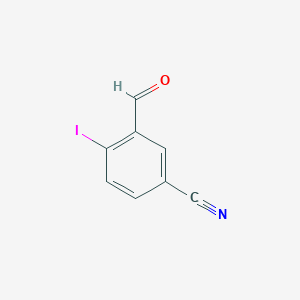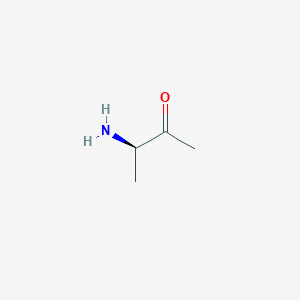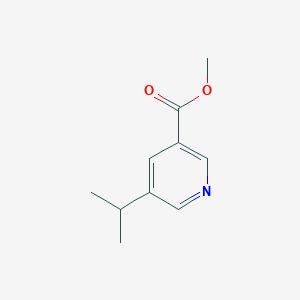![molecular formula C8H8O2 B13649315 3-(Spiro[2.2]pentan-1-yl)propiolic acid CAS No. 2138342-82-0](/img/structure/B13649315.png)
3-(Spiro[2.2]pentan-1-yl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Spiro[2.2]pentan-1-yl)propiolic acid is a unique organic compound characterized by its spiro structure, which consists of two cyclopropane rings fused at a single carbon atom. This compound has the molecular formula C8H8O2 and a molecular weight of 136.14 . The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3-(Spiro[2.2]pentan-1-yl)propiolic acid typically involves the following steps:
Formation of the Spiro[2.2]pentane Core: This can be achieved through cyclopropanation reactions, where a suitable precursor undergoes a reaction to form the spiro structure.
Introduction of the Propiolic Acid Moiety: This step involves the introduction of the propiolic acid group to the spiro core. This can be done through various organic reactions, such as alkylation or acylation reactions.
Análisis De Reacciones Químicas
3-(Spiro[2.2]pentan-1-yl)propiolic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(Spiro[2.2]pentan-1-yl)propiolic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spiro compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals
Comparación Con Compuestos Similares
3-(Spiro[2.2]pentan-1-yl)propiolic acid can be compared with other spiro compounds, such as:
Spiro[2.2]pentane-1-propanoic acid: Similar in structure but with a different functional group.
Spiro[2.2]pentane-1-carboxylic acid: Another spiro compound with a carboxylic acid group.
Spiro[2.2]pentane-1-methanol: A spiro compound with a hydroxyl group.
Propiedades
| 2138342-82-0 | |
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
3-spiro[2.2]pentan-2-ylprop-2-ynoic acid |
InChI |
InChI=1S/C8H8O2/c9-7(10)2-1-6-5-8(6)3-4-8/h6H,3-5H2,(H,9,10) |
Clave InChI |
KXDAHRNZEBHDIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC2C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-7-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/no-structure.png)
![2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13649246.png)







